molecular formula C15H15BrN2O3 B4794026 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide

5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide

Cat. No. B4794026
M. Wt: 351.19 g/mol
InChI Key: DGIVWEXEHYPVGX-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide, also known as BIF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIF belongs to the class of furohydrazides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling molecule involved in angiogenesis.
Biochemical and physiological effects:
5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide in lab experiments is its diverse biological activities. 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a useful tool for investigating various diseases. However, one of the limitations of using 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide. One area of interest is the development of 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide's role in neuroprotection and its potential use in the treatment of neurodegenerative diseases. In addition, the development of 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide-based therapies for the treatment of diabetes and obesity is also an area of interest. Overall, the potential applications of 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide in various fields make it an exciting area of research.

Scientific Research Applications

5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide has also been investigated for its role in neuroprotection and as an inhibitor of angiogenesis. In addition, 5-bromo-N'-(4-isopropoxybenzylidene)-2-furohydrazide has shown promising results in the treatment of diabetes and obesity.

properties

IUPAC Name

5-bromo-N-[(Z)-(4-propan-2-yloxyphenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-10(2)20-12-5-3-11(4-6-12)9-17-18-15(19)13-7-8-14(16)21-13/h3-10H,1-2H3,(H,18,19)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIVWEXEHYPVGX-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N'-{(Z)-[4-(propan-2-yloxy)phenyl]methylidene}furan-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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